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Compound of Interest

Compound Name: C.l. Disperse Blue A press cake

Cat. No.: B12278700

Abstract

This technical guide provides a comprehensive toxicological profile of C.lI. Disperse Blue 1
(CAS No. 2475-45-8), an anthraquinone-based dye. The document is intended for researchers,
scientists, and drug development professionals, offering a detailed summary of the available
toxicological data, including acute toxicity, genotoxicity, carcinogenicity, and reproductive and
developmental toxicity. All quantitative data is presented in structured tables for ease of
reference. Detailed experimental protocols for key studies are provided to facilitate
understanding and replication. Additionally, this guide includes visualizations of proposed
mechanistic pathways and experimental workflows to further clarify the toxicological
assessment of this compound.

Chemical and Physical Properties

C.l. Disperse Blue 1, also known as 1,4,5,8-tetraaminoanthraquinone, is a blue-black
microcrystalline powder.[1][2] Commercial preparations often contain the primary dyestuff along
with structurally related compounds and dispersants.[3] It is characterized by its low solubility in
water but is soluble in organic solvents such as acetone and ethanol.[4][5]

Toxicological Data
Acute Toxicity

The acute toxicity of C.l. Disperse Blue 1 has been evaluated in rodent models. The oral LD50
in rats is reported to be in the range of 1.2 to greater than 6.3 g/kg body weight.[3][6] In single-
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administration gavage studies, no deaths were observed in rats at doses up to 3,000 mg/kg or
in mice at doses up to 2,000 mg/kg.[7]

Endpoint Species Route Value Reference

1.2 t0 >6.3 g/kg Wernick et al.,
bw 1975[3][6]

LD50 Rat Oral

No-observed- i
Gavage (single
adverse-effect Rat 3,000 mg/kg NTP, 1986[7]

dose)
level (NOAEL)

No-observed- )
Gavage (single
adverse-effect Mouse 2,000 mg/kg NTP, 1986[7]

dose)
level (NOAEL)

Genotoxicity

C.l. Disperse Blue 1 has demonstrated weak mutagenic and clastogenic potential in a variety
of in vitro and in vivo assays.
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Metabolic
Assay Test System o Result Reference
Activation
Bacterial
Salmonella
Reverse o ] ) Weakly Brown & Brown,
_ typhimurium With and without _
Mutation Assay Mutagenic 1976[3]
TA1537
(Ames Test)
Bacterial Salmonella _
o National
Reverse typhimurium . . _ _
) With and without ~ Mutagenic Toxicology
Mutation Assay TA97, TA9S,
Program, 1986[3]
(Ames Test) TA1535
Chinese Hamster
Chromosomal - N Anderson et al.,
] Ovary (CHO) Not specified Positive
Aberrations 1990[4]
cells
) ] Chinese Hamster
Sister Chromatid N N Anderson et al.,
Ovary (CHO) Not specified Positive
Exchange 1990[4]
cells
Mouse
- - Myhr et al.,
Lymphoma L5178Y cells Not specified Positive
1990[4]
Assay
Cell - - Matthews et al.,
) Balb/c 3T3 cells Not specified Positive
Transformation 1993[4]
Carcinogenicity

Long-term dietary exposure studies in rodents have provided evidence of the carcinogenicity of

C.l. Disperse Blue 1. The International Agency for Research on Cancer (IARC) has classified

Disperse Blue 1 as "possibly carcinogenic to humans" (Group 2B).[3] Similarly, the National

Toxicology Program (NTP) has concluded that Disperse Blue 1 is "reasonably anticipated to be

a human carcinogen".[4][8]

Rat Carcinogenicity Study (NTP, 1986)[3][4][7][8]
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Transitional Cell Squamous Cell  Leiomyomas
Dietary Papillomas and  Papillomasand and
Sex Concentration Carcinomas Carcinomas Leiomyosarcom
(ppm) (Urinary (Urinary as (Urinary
Bladder) Bladder) Bladder)
Male 0 0/50 0/50 0/50
1,250 1/50 0/50 1/50
2,500 13/50 2/50 8/50
5,000 27/50 10/50 18/50
Female 0 0/50 0/50 0/50
1,250 0/50 0/50 0/50
2,500 9/50 3/50 6/50
5,000 32/50 19/50 15/50

Mouse Carcinogenicity Study (NTP, 1986)[3][4][7]

The findings in mice were considered equivocal. A marginal increase in the combined incidence
of hepatocellular adenomas and carcinomas was observed in male mice.[3][4] Additionally, an
increase in the incidence of alveolar/bronchiolar adenomas and carcinomas was seen in male
mice.[3][4]
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Hepatocellular Alveolar/Bronchiolar
= Dietary Adenomas or Adenomas or
ex
Concentration (ppm)  Carcinomas Carcinomas
(Combined) (Combined)
Male 0 9/50 4/50
2,500 21/50 9/49
5,000 16/50 11/50
Female 0 3/50 Not reported
2,500 13/49 Not reported
5,000 4/50 Not reported

Reproductive and Developmental Toxicity

Oral administration of a commercial hair dye product containing 0.61% Disperse Blue 1 did not
show any adverse effects on fertility, gestation, lactation, or viability in rats.[3] No teratogenic
effects were observed in rats or rabbits.[3]

Mechanism of Toxicity

The precise mechanisms underlying the toxicity of C.I. Disperse Blue 1 are not fully elucidated.
However, its anthraquinone structure is suggestive of a potential to generate reactive oxygen
species (ROS) through redox cycling. This process can lead to oxidative stress, DNA damage,
and the activation of cellular signaling pathways that may contribute to carcinogenesis.[9] The
formation of urinary bladder calculi in rats exposed to Disperse Blue 1 is thought to contribute
to chronic inflammation and cell proliferation, which are key factors in the development of
bladder tumors.[4][8]
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Caption: Proposed mechanism of C.l. Disperse Blue 1-induced oxidative stress.

Experimental Protocols
NTP Carcinogenicity Bioassay (Feed Studies)

A detailed experimental workflow for the National Toxicology Program's carcinogenicity
bioassay of C.I. Disperse Blue 1 is outlined below.
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Study Setup

Species:
F344/N Rats & B6C3F1 Mice

Sex:
Male & Female

:

Groups:
Control and 3 Dose Groups
(50 animals/sex/group)

Dosirvg Regimen (103 weeks)

C.I. Disperse Blue 1
administered in feed

Rat Doses (ppm): Mouse Doses (ppm):
0, 1250, 2500, 5000 0, 2500, 5000

e Observations

Clinical Observations:
Twice daily

Body Weights:
Weekly for 13 weeks,
then every 4 weeks

Feed Consumption:
Weekly for 13 weeks,
then every 4 weeks

Terminal [Endpoint

Terminal Sacrifice:
111-112 weeks

Gross Necropsy

Histopathological Examination
of all major tissues and organs

Click to download full resolution via product page

Caption: Workflow of the NTP 2-year carcinogenicity bioassay of C.I. Disperse Blue 1.
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Test Substance: Commercial-grade C.I. Disperse Blue 1 (minus lignosulfonate dispersants)
containing approximately 50% 1,4,5,8-tetraaminoanthraquinone.[7]

Animals: Fischer 344/N rats and B6C3F1 mice, 50 of each sex per dose group.[3]

Administration: The test substance was administered in the feed for 103 weeks.[3]

Dose Levels:

o Rats: 0, 1,250, 2,500, and 5,000 ppm in the diet.[3]

o Mice: 0, 2,500, and 5,000 ppm in the diet.

Observations: Animals were observed twice daily for clinical signs of toxicity. Body weights
and feed consumption were recorded regularly.

Pathology: At the end of the study, all animals underwent a complete gross necropsy. A
comprehensive histopathological examination was performed on all major tissues and
organs from control and high-dose groups, and on all gross lesions and target tissues from
all groups.

Bacterial Reverse Mutation Assay (Ames Test)

Test System:Salmonella typhimurium strains TA97, TA98, TA100, TA1535, and TA1537.

Methodology: The assay was conducted using the preincubation method. The test article, in
a suitable solvent, was preincubated with the bacterial tester strain and, when required, a
metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). After preincubation,
the mixture was poured onto minimal glucose agar plates.

Dose Levels: A range of concentrations of C.I. Disperse Blue 1 were tested.

Controls: Both positive and negative (vehicle) controls were run concurrently.

Endpoint: The number of revertant colonies per plate was counted after a suitable incubation
period. A positive response was defined as a dose-related increase in the number of
revertants to at least twice the background (spontaneous reversion) rate.
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In Vitro Mammalian Cell Genotoxicity Assays
(Chromosomal Aberrations and Sister Chromatid
Exchange)

e Test System: Chinese Hamster Ovary (CHO) cells.

» Methodology for Chromosomal Aberrations: CHO cells were exposed to various
concentrations of C.l. Disperse Blue 1 with and without an exogenous metabolic activation
system (S9). After treatment, cells were incubated with a spindle inhibitor (e.g., colcemid) to
arrest them in metaphase. Cells were then harvested, fixed, and stained. Metaphase
spreads were examined microscopically for chromosomal aberrations (e.g., breaks, gaps,
rearrangements).

o Methodology for Sister Chromatid Exchange (SCE): CHO cells were cultured for two cell
cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU). During the second cell cycle, cells
were exposed to different concentrations of C.I. Disperse Blue 1. A spindle inhibitor was
added to accumulate metaphase cells. Harvested cells were treated with a fluorescent dye
(e.g., Hoechst 33258) and Giemsa stain to differentiate the sister chromatids. The frequency
of SCEs per cell was then scored.

e Dose Levels: Arange of concentrations were tested, typically up to a level that induced some
cytotoxicity.

» Controls: Positive and negative controls were included in each experiment.

o Endpoint: A significant, dose-dependent increase in the percentage of cells with
chromosomal aberrations or in the frequency of SCEs per cell was considered a positive
result.

Conclusion

C.1. Disperse Blue 1 exhibits a toxicological profile characterized by weak genotoxicity and
clear evidence of carcinogenicity in the urinary bladder of rats following chronic dietary
administration. The mechanism of carcinogenicity is likely multifactorial, involving both a
potential for inducing oxidative stress and the physical effect of urinary bladder calculi formation
leading to chronic irritation and cell proliferation. While acute toxicity is low, the long-term health
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effects, particularly its classification as a probable human carcinogen, warrant careful
consideration in risk assessment and management. The detailed experimental data and
protocols presented in this guide serve as a critical resource for professionals in the fields of
toxicology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. cir-safety.org [cir-safety.org]

2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

3. Disperse Blue 1 - Some Flame Retardants and Textile Chemicals, and Exposures in the
Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

e 4. Disperse Blue 1 - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nim.nih.gov]
e 5. Disperse Blue 1 | C14H12N402 | CID 17190 - PubChem [pubchem.ncbi.nim.nih.gov]
e 6. publications.iarc.who.int [publications.iarc.who.int]

e 7. NTP Toxicology and Carcinogenesis Studies of C.I. Disperse Blue 1 (A commercial dye
containing approximately 50% 1,4,5,8-tetraaminoanthraquinone, and 20% water) (CAS No.
2475-45-8) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed
[pubmed.ncbi.nim.nih.gov]

» 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
e 9. datasheets.scbht.com [datasheets.scbt.com]

» To cite this document: BenchChem. [Toxicological Profile of C.l. Disperse Blue 1: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12278700#toxicological-profile-of-c-i-disperse-blue-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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